2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal
CAS No.:
Cat. No.: VC17693972
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal |
| Standard InChI | InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3 |
| Standard InChI Key | RBWFJRNDKZMLCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=O)(C1(CCOCC1)CN)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal, reflects its core structure:
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A tetrahydropyran (oxane) ring substituted at the 4-position with an aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>).
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A 2-hydroxypropanal side chain attached to the same carbon atom of the oxane ring.
Its molecular formula is C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub>, with a molecular weight of 187.24 g/mol . The presence of both hydrophilic (hydroxyl, aldehyde, amine) and hydrophobic (oxane ring) groups confers amphiphilic properties, influencing its solubility and reactivity.
Table 1: Key Chemical Identifiers
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal involves multi-step organic transformations, typically including:
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Oxane Ring Formation: Cyclization of diols or epoxides to construct the tetrahydropyran scaffold.
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Aminomethyl Functionalization: Introduction of the –CH<sub>2</sub>NH<sub>2</sub> group via reductive amination or nucleophilic substitution.
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Hydroxypropanal Attachment: Aldol condensation or oxidation reactions to install the 2-hydroxypropanal moiety.
Challenges include steric hindrance around the oxane ring’s 4-position and the sensitivity of the aldehyde group to oxidation.
Reactivity Profile
The compound’s reactivity is dominated by:
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Aldehyde Group: Participates in nucleophilic additions (e.g., forming imines with amines).
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Hydroxyl Group: Engages in esterification or etherification reactions.
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Aminomethyl Group: Acts as a site for acylations or Schiff base formation .
| Target Class | Potential Interaction Mechanism | Supporting Evidence |
|---|---|---|
| GPCRs | Allosteric modulation | Structural similarity to known GPCR ligands |
| Aldehyde Dehydrogenases | Competitive inhibition | Presence of reactive aldehyde group |
Comparative Analysis with Structural Analogs
Analogues with Modified Substituents
Sigma-Aldrich listings highlight derivatives with altered ring sizes or substituents, such as:
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2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal: Shifts the aminomethyl group to the 3-position of the oxane ring (CAS 1694082-46-6) .
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2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal: Replaces the oxane ring with a cyclopropane moiety (CAS 1872188-60-7) .
Table 4: Comparative Properties of Analogues
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1509676-33-8 | C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub> | 187.24 | 4-Aminomethyl oxane |
| 1694082-46-6 | C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub> | 187.24 | 3-Aminomethyl oxane |
| 1872188-60-7 | C<sub>7</sub>H<sub>13</sub>NO<sub>2</sub> | 143.19 | Cyclopropane core |
Future Research Directions
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